N-((4-hydroxychroman-4-yl)methyl)-1-(m-tolyl)methanesulfonamide

Description

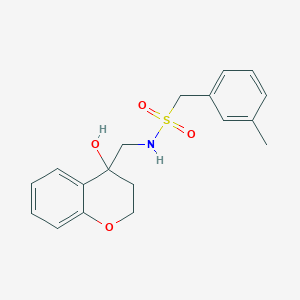

N-((4-Hydroxychroman-4-yl)methyl)-1-(m-tolyl)methanesulfonamide is a methanesulfonamide derivative characterized by a chroman moiety (a benzopyran ring system with a hydroxyl group at the 4-position) and a meta-methylphenyl (m-tolyl) substituent.

Properties

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-14-5-4-6-15(11-14)12-24(21,22)19-13-18(20)9-10-23-17-8-3-2-7-16(17)18/h2-8,11,19-20H,9-10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFASLJIEYCLVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC2(CCOC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)-1-(m-tolyl)methanesulfonamide is a sulfonamide compound with the molecular formula C18H21NO4S and a molecular weight of 347.43 g/mol. This compound has garnered attention in research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The structure of this compound can be represented as follows:

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes, particularly those involved in melanin biosynthesis, such as tyrosinase (TYR). Tyrosinase is a key enzyme in the production of melanin, and its inhibition can have therapeutic implications for conditions such as hyperpigmentation and melanoma.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activities. For instance, studies have shown that related compounds can effectively scavenge free radicals, thereby reducing oxidative stress in cells. The antioxidant activity is often assessed using assays like ABTS or DPPH, with results typically expressed as EC50 values (the concentration required to achieve 50% inhibition).

In Vitro Studies

- Tyrosinase Inhibition : In vitro assays have demonstrated that this compound can inhibit tyrosinase activity significantly. For example, related compounds have shown IC50 values ranging from 3.8 μM to higher concentrations depending on structural modifications.

- Cell Viability : MTT assays conducted on various cell lines indicate that this compound exhibits low cytotoxicity up to concentrations of 25 μM, making it a promising candidate for further development.

- Antioxidant Activity : The antioxidant capacity of this compound has been highlighted through various assays, showing comparable or superior scavenging abilities compared to standard antioxidants.

Table 1: Summary of Biological Activities

| Activity Type | Assay Method | Result | Reference |

|---|---|---|---|

| Tyrosinase Inhibition | IC50 Measurement | IC50 = 3.8 μM | |

| Cell Viability | MTT Assay | No cytotoxicity up to 25 μM | |

| Antioxidant Activity | ABTS Scavenging | EC50 = 9.0 μM |

Case Studies

Several case studies have documented the effects of compounds structurally related to this compound:

- Case Study 1 : A study on a series of phenolic derivatives showed that modifications on the aromatic moiety significantly enhanced inhibitory effects on tyrosinase, suggesting that structural optimization could lead to more potent inhibitors.

- Case Study 2 : Research involving the synthesis and evaluation of various sulfonamide derivatives indicated that certain substitutions led to improved pharmacokinetic profiles and reduced toxicity, highlighting the importance of chemical structure in biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methanesulfonamide derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation. Below is a detailed comparison of N-((4-hydroxychroman-4-yl)methyl)-1-(m-tolyl)methanesulfonamide with key analogs from the provided evidence:

Substituent Analysis

Pharmacokinetic and Pharmacodynamic Insights

- Polarity and Solubility : The hydroxychroman group in the target compound likely improves water solubility compared to AVE-1625 (chloro/fluoro substituents) and N-methyl-4-nitrophenyl derivatives (nitro group). However, the m-tolyl group may counterbalance this by increasing lipophilicity .

- The target compound’s hydroxychroman may undergo phase II conjugation (e.g., glucuronidation), affecting clearance.

- Receptor Binding: The hydroxychroman moiety could interact with antioxidant-response-element (ARE) pathways, similar to tocopherol derivatives. In contrast, AVE-1625’s azetidine and chloro/fluoro groups suggest cannabinoid receptor modulation, as seen in drinabant analogs .

Q & A

Basic: What are the common synthetic routes for preparing N-((4-hydroxychroman-4-yl)methyl)-1-(m-tolyl)methanesulfonamide, and how is its purity validated?

Answer:

The synthesis typically involves coupling sulfonyl chlorides with amine-bearing chroman derivatives under basic conditions (e.g., triethylamine or NaOH). For example, 1-(m-tolyl)methanesulfonyl chloride reacts with 4-(aminomethyl)-4-hydroxychroman in anhydrous dichloromethane at 0–5°C for 12–24 hours . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity validation employs:

- HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity.

- NMR spectroscopy (¹H/¹³C) to verify structural integrity, focusing on sulfonamide (–SO2NH–) and chroman hydroxyl (–OH) peaks .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Answer:

Key techniques include:

- X-ray crystallography : Resolves 3D conformation, particularly the orientation of the hydroxychroman ring relative to the sulfonamide group. Data collection requires single crystals grown via slow evaporation (e.g., ethanol/water mixtures) .

- FT-IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, hydroxyl O–H stretches at ~3200 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:

Contradictions in bioactivity (e.g., IC50 variability in enzyme inhibition) arise from differences in assay conditions. Mitigation strategies:

- Orthogonal assays : Compare results from fluorometric, colorimetric, and radiometric assays to rule out interference from chromophores or autofluorescence .

- Structural analogs : Test derivatives to isolate the impact of specific substituents (e.g., m-tolyl vs. p-chlorophenyl) on activity .

- Molecular docking : Use software like AutoDock Vina to assess binding mode consistency across experimental models .

Advanced: What computational methods are suitable for predicting the compound’s metabolic stability and off-target effects?

Answer:

- ADMET prediction : Tools like SwissADME estimate metabolic liabilities (e.g., cytochrome P450 interactions) based on lipophilicity (logP) and topological polar surface area (TPSA) .

- Molecular dynamics (MD) simulations : Simulate interactions with non-target proteins (e.g., serum albumin) to predict off-target binding .

- QSAR models : Train models using datasets of sulfonamide derivatives to correlate substituents (e.g., hydroxychroman methyl position) with metabolic half-life .

Advanced: How can the synthesis of this compound be optimized for scalability without compromising yield?

Answer:

- Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during sulfonamide coupling, reducing reaction time from 24 hours to <4 hours .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts (e.g., over-reduced chroman derivatives) .

- DoE (Design of Experiments) : Use factorial design to optimize solvent (e.g., THF vs. DMF), temperature, and stoichiometry for maximal yield .

Advanced: What strategies are recommended for designing derivatives with improved selectivity against kinase targets?

Answer:

- Fragment-based drug design (FBDD) : Introduce substituents at the hydroxychroman 4-position (e.g., halogens, methyl groups) to enhance hydrophobic interactions with kinase ATP-binding pockets .

- Cryo-EM studies : Resolve compound-kinase complexes to identify steric clashes or hydrogen-bonding opportunities .

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to prioritize derivatives with >50-fold selectivity over off-target kinases .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- CRISPR-Cas9 knockout models : Silence putative target genes (e.g., MAPK14) in cell lines to confirm loss of compound efficacy .

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (kon/koff) between the compound and purified target proteins .

- Metabolomics : Use LC-MS to track downstream metabolite changes (e.g., ATP/ADP ratios) in treated cells .

Basic: What are the stability considerations for storing this compound, and how are degradation products analyzed?

Answer:

- Storage : Protect from light and moisture at –20°C in amber vials under argon. Stability studies show <5% degradation over 6 months under these conditions .

- Degradation analysis :

Advanced: How can AI-driven tools enhance retrosynthetic planning for this compound?

Answer:

- Retrosynthesis platforms : Tools like Pistachio or Reaxys propose routes prioritizing commercially available building blocks (e.g., 4-hydroxychroman-4-carbaldehyde) and high-yield reactions .

- Reaction condition prediction : Machine learning models (e.g., IBM RXN) recommend optimal catalysts and solvents for sulfonamide bond formation .

- Patent mining : NLP algorithms extract synthetic protocols from patents (e.g., WO2023000001A1) to guide novel pathway design .

Advanced: What experimental and computational approaches are used to analyze enantiomeric purity, given the compound’s stereocenter?

Answer:

- Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to resolve enantiomers (retention time difference >2 minutes) .

- Circular dichroism (CD) : Compare experimental CD spectra with simulated spectra from DFT calculations to assign absolute configuration .

- VCD (Vibrational CD) : Resolve subtle stereochemical differences in sulfonamide-chroman interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.